

# Serabelisib compared to alpelisib copanlisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Properties and Clinical Use at a Glance

The table below summarizes the core characteristics of each drug.

Inhibitor	Primary Target	Key Characteristics	FDA-Approved Indications (as of 2025)	Notable Preclinical/Combination Findings
-----------	----------------	---------------------	---------------------------------------	--

| **Serabelisib** | PI3K $\alpha$  (selective) | • Investigational agent. • Promotes mutant PI3K $\alpha$  degradation [1]. | Not yet approved [2]. | Highly effective in multi-node inhibition (MNI) with **sapanisertib** (mTORC1/2 inhibitor), showing superior pathway suppression vs. alpelisib in endometrial/breast cancer models [2]. | | **Alpelisib** | PI3K $\alpha$  (selective) | • First-in-class PI3K $\alpha$  inhibitor. • Known for hyperglycemia adverse effects [1]. | • HR+/HER2-, *PIK3CA*-mutated advanced or metastatic breast cancer (with fulvestrant) [3] [1]. • PIK3CA-Related Overgrowth Spectrum (PROS) [3]. | Shows additive/synergistic effects with MEK/ERK/RAF inhibitors and KRAS<sup>G12D/G12C</sup> inhibitors in tumor spheroids [4]. | | **Copanlisib** | Pan-PI3K (Class I) | • Intravenous, intermittent dosing [4] [5]. • Potent against PI3K $\alpha$  & PI3K $\delta$  isoforms [5]. | Relapsed follicular lymphoma [6]. | • Shows immunomodulatory effects, improving CD8+ T cell/Treg ratio and synergizing with anti-PD-1 therapy [6]. • Active in combinations with RAS/RAF pathway inhibitors [4]. |

## Key Experimental Data and Findings

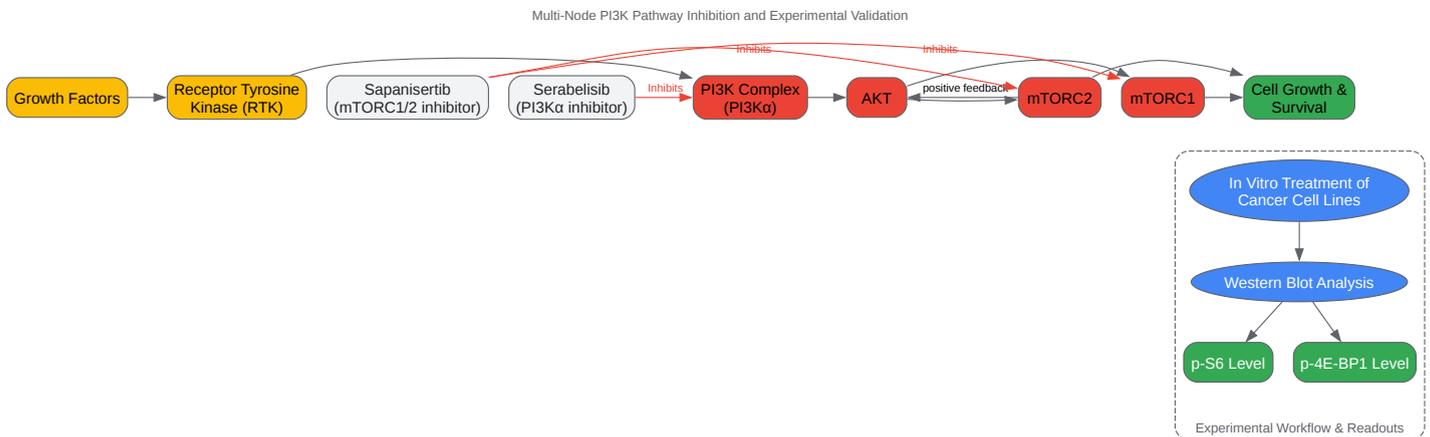
Recent research highlights the advantage of **multi-node inhibition (MNI)** strategies, which target several key proteins in the PI3K/AKT/mTOR pathway simultaneously to overcome resistance and achieve more durable suppression [2].

## Multi-Node Inhibition Strategy

A 2025 study directly compared the efficacy of **serabelisib** and alpelisib, both alone and in combination with the dual mTORC1/mTORC2 inhibitor **sapanisertib** [2].

- **Experimental Protocol:** Researchers treated a panel of endometrial and breast cancer cell lines (harboring various PI3K pathway mutations) with clinically relevant concentrations of the drugs. Pathway inhibition was measured via Western blot analysis of key signaling markers, including phosphorylated S6 (p-S6, indicating mTORC1 activity) and phosphorylated 4E-BP1 (p-4E-BP1, another crucial mTORC1 output) [2].
- **Key Findings:** The combination of **serabelisib + sapanisertib** achieved more complete suppression of PI3K/AKT/mTOR pathway signaling than either agent alone or other single-node inhibitors. It was particularly effective at reducing p-4E-BP1, a marker that other inhibitors, including alpelisib, struggled to suppress durably [2].

The diagram below illustrates this multi-node inhibition approach and the experimental workflow used to validate it.



[Click to download full resolution via product page](#)

## Immunomodulatory Effects of Pan-PI3K Inhibition

Copanlisib's unique pan-PI3K profile confers distinct immunomodulatory properties, differentiating it from the more selective  $\alpha$ -inhibitors [6].

- **Experimental Protocol:** Studies used syngeneic murine colorectal cancer models (e.g., MC38, CT26). Mice were treated with copanlisib alone or combined with an anti-PD-1 antibody. Tumors were analyzed via flow cytometry and immunohistochemistry to quantify immune cell infiltration and activation [6].
- **Key Findings:** Intermittent copanlisib treatment altered the tumor microenvironment by increasing the infiltration of activated CD8+ T cells and M1 macrophages while reducing immunosuppressive cell

populations. This led to a more favorable **CD8+ T cell to Treg ratio** and **M1/M2 macrophage ratio**, which was associated with enhanced anti-tumor efficacy and synergy with immune checkpoint blockade [6].

## Interpretation Guide for Researchers

When selecting an inhibitor for your research program, consider these core differentiators:

- **For Maximum Pathway Suppression:** Consider the **serabelisib + sapanisertib** combination. Recent data suggests it achieves more profound and durable inhibition of the PI3K/AKT/mTOR pathway, especially against targets like 4E-BP1, compared to alpelisib-based regimens [2].
- **For Immuno-Oncology Applications:** **Copanlisib** is a compelling candidate if your goal is to modulate the tumor microenvironment. Its ability to target PI3K $\delta$  and PI3K $\gamma$  makes it suitable for combination studies with immunotherapies [6].
- **For Clinical Translation (Breast Cancer):** **Alpelisib** has established clinical efficacy and a known safety profile in HR+/HER2- breast cancer, providing a benchmark for comparison. However, its toxicity profile is a key constraint [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Same Pathway, Different Profiles: Clinical Considerations ... [pharmacytimes.com]
2. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]
3. - Wikipedia Alpelisib [en.wikipedia.org]
4. Combinatorial screen of targeted agents with the PI3K inhibitors... [pmc.ncbi.nlm.nih.gov]
5. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]
6. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Serabelisib compared to alpelisib copanlisib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-compared-to-alpelisib-copanlisib>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)